molecular formula C18H19N B098474 Benzoctamine CAS No. 17243-39-9

Benzoctamine

Cat. No. B098474
CAS RN: 17243-39-9
M. Wt: 249.3 g/mol
InChI Key: GNRXCIONJWKSEA-UHFFFAOYSA-N
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Description

Benzoctamine is a drug that possesses sedative and anxiolytic properties . It is marketed as Tacitin by Ciba-Geigy . Unlike most sedative drugs, it does not produce respiratory depression, but actually stimulates the respiratory system . It is used medically to control aggression, enuresis, fear, and minor social maladjustment in children .


Molecular Structure Analysis

Benzoctamine has a molecular formula of C18H19N . It is a tetracyclic compound, consisting of four rings in a three-dimensional configuration .


Chemical Reactions Analysis

While specific chemical reactions involving Benzoctamine are not detailed in the search results, it is known that electrophilic and nucleophilic reactions of Benzocaine, a related compound, are common procedures to construct a library of Benzocaine derivatives .


Physical And Chemical Properties Analysis

The average weight of Benzoctamine is 249.357 and the monoisotopic mass is 249.151749616 . Further physical and chemical properties are not detailed in the search results.

Scientific Research Applications

  • Catecholamine Metabolism : Benzoctamine does not significantly change catecholamine concentration in rat organs and does not inhibit monoamine oxidase or catechol-O-methyltransferase activities in the liver and brain. It notably enhances the incorporation of tyrosine into catecholamines in the brain and adrenals, suggesting an increased turnover rate of catecholamines (Maître, Staehelin, & Bein, 1970).

  • 5-Hydroxytryptamine Turnover : Benzoctamine decreases the disappearance of intraventricularly-injected 5-hydroxytryptamine (5-HT) from rat brain, akin to chlordiazepoxide, indicating a decrease in 5-HT turnover in the brain. This action may contribute to its anti-anxiety effect in humans (Lippmann & Pugsley, 1974).

  • Antinociceptive Action : Benzoctamine exhibits a significant antinociceptive (analgesic) action in mice in various writhing syndromes, without disturbing locomotor activity (Jaques & Helfer, 1971).

  • Respiratory Effects : When administered orally as a sedative to patients with respiratory failure, benzoctamine showed no adverse effects and no significant change in respiratory function parameters (Clark & Collins, 1973).

  • Central Antiserotonin Activity : Benzoctamine blocks central postsynaptic serotonin receptors, which may contribute to its anxiolytic effect. It inhibited various serotonin-related reactions in animal models (Przegaliński, Baran, Palider, & Bigajska, 1978).

  • Effect on Inflammatory Reactions : Benzoctamine can antagonize permeability disturbances in the early phase of inflammatory reactions using various models, but does not exhibit anti-arthritic action (Jaques & Riesterer, 1971).

  • Interaction with Other Drugs : Research shows varying interactions with other substances like alcohol and morphine, affecting motor skills and respiratory rates (Landauer, Laurie, & Milner, 1973); (Utting & Pleuvry, 1975).

properties

IUPAC Name

N-methyl-1-(1-tetracyclo[6.6.2.02,7.09,14]hexadeca-2,4,6,9,11,13-hexaenyl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N/c1-19-12-18-11-10-13(14-6-2-4-8-16(14)18)15-7-3-5-9-17(15)18/h2-9,13,19H,10-12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNRXCIONJWKSEA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC12CCC(C3=CC=CC=C31)C4=CC=CC=C24
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

10085-81-1 (hydrochloride), 74401-28-8 (methanesulfonate)
Record name Benzoctamine [INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017243399
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID4022654
Record name Benzoctamine
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URL https://comptox.epa.gov/dashboard/DTXSID4022654
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

The exact mechanism by which bezoctamine reduces anxiety and produces sedation is unknown. It has been found to increase serotonin levels in the forebrain which may mediate anxiolytic effects similar to those of serotonin selective reuptake inhibitors.
Record name Benzoctamine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB09021
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Product Name

Benzoctamine

CAS RN

17243-39-9
Record name Benzoctamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=17243-39-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzoctamine [INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017243399
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzoctamine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB09021
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Benzoctamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4022654
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name BENZOCTAMINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/734MM7Y191
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Melting Point

320-322
Record name Benzoctamine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB09021
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
545
Citations
R Jaques, M Rüegg - Pharmacology, 1971 - karger.com
… It has been shown that benzoctamine possesses a spectrum … benzoctamine was some 10 times less than that of chlorpromazine. This was assumed to be the reason why benzoctamine …
Number of citations: 6 karger.com
TJH Clark, JV Collins - Br Med J, 1973 - bmj.com
… , and we note that benzoctamine bears some resemblance to this group of drugs. Our findings may be partly explained by an earlier report in which benzoctamine had been shown to …
Number of citations: 6 www.bmj.com
L Maître, M Staehelin, HJ Bein - Biochemical Pharmacology, 1970 - Elsevier
Benzoctamine(TACITIN R ), 1-methylamino-methyldibenzo [b,e]bicyclo[2.2.2] octadiene, is a new psychoactive agent which possesses tranquillizing properties. Its effects on …
Number of citations: 14 www.sciencedirect.com
W Stäubli, W Schweizer, J Suter, R Hess - Agents and Actions, 1974 - Springer
The changes induced in the liver epithelium of male rats by two dibenzobicyclo octadiene analogues, maprotiline and benzoctamine, were compared. Maprotiline at high dose levels …
Number of citations: 9 link.springer.com
HJ Utting, BJ Pleuvry - British Journal of Anaesthesia, 1975 - Elsevier
… benzoctamine hydrochloride, dissolved in 10% polyethylene glycol 400, and benzoctamine … Morphine was administered by the intraperitoneal route and benzoctamine by the subcutane…
Number of citations: 23 www.sciencedirect.com
BJ Goldstein, DM Weiner - Journal of Clinical Pharmacology & the …, 1970 - psycnet.apa.org
Presents a follow-up study in which 32 male and 28 female adults with target symptoms of anxiety and depression received a daily dose of either 30-80 mg. of benzoctamine (Ba-30803) …
Number of citations: 18 psycnet.apa.org
W Lippmann, TA Pugsley - British Journal of Pharmacology, 1974 - ncbi.nlm.nih.gov
Benzoctamine, a new psychoactive drug, known to exert in man an anti-anxiety effect resembling that of chlordiazepoxide, decreased the disappearance of intraventricularly-injected […
Number of citations: 15 www.ncbi.nlm.nih.gov
NM Goodwin, JG Brock‐Utne, JW Downing… - …, 1974 - Wiley Online Library
The compelling need to reduce anxiety and restlessness in critically ill patients is tempered by concern for depression in cardiopulmonary function which can complicate the …
RE Gillmer - South African Medical Journal, 1973 - journals.co.za
… One patient in the benzoctamine group developed convulsions believed to be due to alcohol withdrawal in the first week of treatment, and was dropped from the trial. … Student's …
Number of citations: 8 journals.co.za
AA Landauer, W Laurie, G Milner - Forensic Science, 1973 - Elsevier
… of subjects in relation to the effects of benzoctamine. Subjects who had received 40 mg of benzoctamine felt less energetic than the subjects in … A single dose of 40 mg of benzoctamine …
Number of citations: 4 www.sciencedirect.com

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